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Compound of Interest

Compound Name: 1,3-Dielaidin

Cat. No.: B052962

A detailed comparative analysis of the spectroscopic characteristics of 1,3-Dielaidin and its
analogs is crucial for researchers in lipidomics, drug development, and food science. This
guide provides a comprehensive overview of their key spectral features, offering insights into
their structural nuances. While a complete experimental dataset for 1,3-Dielaidin is not publicly
available, this guide compiles the existing data and provides a framework for comparison with
its analogs.

1,3-Dielaidin is a 1,3-diglyceride with two elaidic acid molecules, which are trans-isomers of
oleic acid. Its spectroscopic signature is defined by the trans configuration of the double bonds
in its fatty acid chains and the diglyceride structure. For a robust comparison, we will examine
its features alongside a prominent triglyceride analog, 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO),
a significant component of human milk fat substitutes, and where available, other related
triglycerides.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic parameters for 1,3-Dielaidin and its
analogs. Due to the limited availability of public experimental data for 1,3-Dielaidin, some
values are inferred from its constituent fatty acid, elaidic acid.
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Key Parameters &

Compound Spectroscopic Technique
Observed Values
Predicted: Carbonyl (~173
m), Olefinic (~130 ppm),
1,3-Dielaidin 13C NMR Ppm) ( Ppm)

Methylene (~22-34 ppm),
Methyl (~14 ppm)

Mass Spectrometry (MS)

Predicted Molecular lon:
[M+H]*, [M+Na]*.
Fragmentation would likely
involve neutral loss of the fatty

acid chains.

FTIR Spectroscopy

Inferred from Elaidic Acid: C-H
stretch (trans C=C-H) ~3025
cm~L, C=0 stretch ~1710
cm~1, C=C stretch ~1655
cm~1, trans C-H bend (out-of-
plane) ~965 cm~1[1]

1,3-Dioleoyl-2-palmitoyl-
glycerol (OPO)

13C NMR

Data not explicitly found in
searches. Expected peaks
similar to other triglycerides

with oleic and palmitic acids.

Mass Spectrometry (MS)

Used as a standard in multi-
dimension mass spectrometry
(MDMS) for investigating
fragmentation patterns of

triglycerides in milk fat.

FTIR Spectroscopy

Data not explicitly found in
searches. Expected peaks: C-
H stretch (cis C=C-H) ~3005
cm~L, C=0 stretch ~1745
cm~, C=C stretch ~1655
cm™1, cis C-H bend (out-of-

plane) ~720 cm~1.
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[M+Na]* at m/z 881.75686,
with major fragments at m/z
1,2-Dioleoyl-3- 599.5017 and 625.5173.
] Mass Spectrometry (ESI-MS)
palmitoylglycerol [M+NHa4]* at m/z 876.80147,
with major fragments at m/z

577.5192 and 603.5349.[2]

1,3-Distearoyl-2-
] Mass Spectrometry (ESI-MS) [M+Na]* at m/z 909.7878.[3]
linoleoylglycerol (SLS)

1,3-Dipalmitoyl-2-
) Mass Spectrometry (ESI-MS) [M+Na]* at m/z 853.7250.[3]
linoleoylglycerol (PLP)

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below
are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A method for quantitative 13C NMR of triglycerides can be performed using a relaxation agent
like chromium (lll) acetylacetonate (Cr(acac)s). This allows for the identification of characteristic
signals for individual fatty acids at different positions on the glycerol backbone. For sample
preparation, approximately 5.0 mg of a pure standard compound or 10.0 mg of a sample can
be weighed in a microcentrifuge tube. Deuterated chloroform (CDCIs) containing a reference
standard is then added. A small amount of deuterated water (D20) can be added to exchange
hydroxyl protons.

Mass Spectrometry (MS)

For lipid analysis, tandem mass spectrometry coupled with ultra-high-pressure liquid
chromatography (UHPLC) is a common approach. Lipid extraction is the first step, often
following methods like Folch or Bligh and Dyer. It is crucial to use glass tubes and vials to avoid
contamination from plasticizers. A variety of mass spectrometers can be used, with Orbitraps
and Q-TOFs being popular for lipid analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectra of lipids can be recorded using an FTIR spectrometer. For liquid samples, a thin
film can be applied to an appropriate substrate. Spectra are typically recorded over a range of
4000-400 cm~* with a resolution of 4 cm~1. Background spectra are essential for accurate

measurements.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for a spectroscopic comparison of 1,3-

Dielaidin and its analogs.
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Workflow for Spectroscopic Comparison of Triglycerides
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Caption: Workflow for the spectroscopic comparison of 1,3-Dielaidin and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Elaidic Acid | C18H3402 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1,2-Dioleoyl-3-palmitoylglycerol | C55H10206 | CID 25240174 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]
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Triglyceride Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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